molecular formula C13H12FN3O B11017051 N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide

N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide

Cat. No.: B11017051
M. Wt: 245.25 g/mol
InChI Key: IZLPSLBHEBSUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide, with the chemical formula C₁₄H₁₄FN₃O, is a compound that combines a pyrimidine ring with a fluorobenzene moiety. Its molecular weight is approximately 241.3 g/mol . This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide. One common approach involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 2-fluorobenzoyl chloride. The reaction proceeds under appropriate solvent conditions and yields the desired product.

Industrial Production:: While specific industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods ensure high yields and purity for commercial applications.

Chemical Reactions Analysis

Reactivity:: N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide participates in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the fluorine atom.

    Reduction Reactions: Reduction of the carbonyl group may yield secondary amines.

    Oxidation Reactions: Oxidation of the amine group may lead to imine or amide derivatives.

Common Reagents and Conditions::

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) in suitable solvents.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, chromic acid) under controlled conditions.

Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzylamine.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Biological Studies: It may serve as a probe to investigate biological pathways.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide is unique, similar compounds include N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide , which shares the pyrimidine core but differs in the substituent. Further exploration of related compounds can provide valuable insights.

Properties

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C13H12FN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-5-3-4-6-11(10)14/h3-7H,1-2H3,(H,15,16,17,18)

InChI Key

IZLPSLBHEBSUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.